molecular formula C10H12O3 B2892205 Ethyl 4-hydroxy-3-methylbenzoate CAS No. 55211-85-3; 69747-21-3

Ethyl 4-hydroxy-3-methylbenzoate

Cat. No.: B2892205
CAS No.: 55211-85-3; 69747-21-3
M. Wt: 180.203
InChI Key: JWDKYAFBFMULRY-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-methylbenzoate is an aromatic ester featuring a benzene ring substituted with a hydroxyl group at the para-position (C4), a methyl group at the meta-position (C3), and an ethyl ester moiety at the C1 position. This compound is structurally related to parabens (alkyl esters of 4-hydroxybenzoic acid) but distinguished by the additional methyl group at C3, which influences its physicochemical and biological properties. It is typically synthesized via esterification of 4-hydroxy-3-methylbenzoic acid with ethanol under acidic or catalytic conditions, analogous to the synthesis of mthis compound (using methanol and thionyl chloride) as described in . Applications of such esters span pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity .

Properties

CAS No.

55211-85-3; 69747-21-3

Molecular Formula

C10H12O3

Molecular Weight

180.203

IUPAC Name

ethyl 4-hydroxy-3-methylbenzoate

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6,11H,3H2,1-2H3

InChI Key

JWDKYAFBFMULRY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)O)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Esters of 4-Hydroxy-3-Methylbenzoic Acid
Compound Alkyl Group Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR, CDCl₃) Applications/Notes
Methyl 4-hydroxy-3-methylbenzoate Methyl 166.17 124–125 δ 7.84 (s, 1H), 7.78 (d, J=8.3 Hz, 1H), 3.89 (s, 3H) Intermediate in drug synthesis
This compound Ethyl 180.20 (calculated) Not reported Expected δ ~4.3 (q, -OCH₂CH₃), ~1.4 (t, -CH₃) Potential use in polymer stabilizers

Key Differences :

  • The ethyl derivative has a higher molecular weight and likely lower melting point compared to the methyl analog due to increased alkyl chain length.
  • Ethyl esters generally exhibit enhanced lipophilicity, improving solubility in organic solvents like ethyl acetate ().
Structural Isomers and Derivatives
2.2.1. Ethyl 4-Aminobenzoate ()
  • Structure: Lacks the C3 methyl and C4 hydroxyl groups; features an amino group at C3.
  • Synthesis : Prepared via diazotization and neutralization ().
  • Properties: Higher basicity due to the amino group; ¹H NMR shows aromatic protons at δ 6.6–7.8 ppm and NH₂ signals (absent in the hydroxyl/methyl analog).
  • Applications : Local anesthetic precursor .
2.2.2. Ethyl 3,4-Dihydroxybenzoate ()
  • Structure : Two hydroxyl groups (C3 and C4) instead of one hydroxyl and one methyl.
  • Properties : Higher polarity and water solubility; CAS 3943-89-3, used in laboratory chemical synthesis .
2.2.3. Methyl 4-Hydroxybenzoate ()
  • Structure : Lacks the C3 methyl group.
  • Properties : MP 125–128°C; widely used as a preservative (paraben) in cosmetics and pharmaceuticals.
  • Contrast : The C3 methyl group in this compound may reduce antimicrobial efficacy but enhance UV stability .
Nitro and Heterocyclic Derivatives
2.3.1. Ethyl 4-Nitrobenzoate ()
  • Structure : Nitro group at C4 instead of hydroxyl.
  • Properties : Strong electron-withdrawing nitro group increases reactivity in nucleophilic substitutions. Used in dyes and explosives .
2.3.2. 4-Nitrophenyl 4-Hydroxy-3-Methylbenzoate ()
  • Structure : Nitrophenyl ester linked to the hydroxyl-methyl benzoate core.
  • Applications: Studied for nonlinear optical properties due to nitro group’s electron-withdrawing effects .
Pharmacologically Active Analogs
Compound Structure Modifications Pharmacological Role
I-6230 () Pyridazin-3-yl phenethylamino substituent Selective estrogen receptor agonist
Ethyl acetoacetate () β-Keto ester with tautomerism Precursor for antimalarials and flavors

Key Insight: this compound’s methyl and hydroxyl groups may hinder tautomerism seen in β-keto esters like ethyl acetoacetate, limiting its use in enolate-based reactions .

Preparation Methods

Fischer Esterification: Direct Acid-to-Ester Conversion

Fischer esterification remains the cornerstone for synthesizing ethyl 4-hydroxy-3-methylbenzoate, leveraging the reaction between 4-hydroxy-3-methylbenzoic acid and ethanol under acidic conditions. In a representative procedure, 4-hydroxy-3-methylbenzoic acid (1.0 eq) is refluxed with excess ethanol (5–10 eq) in the presence of concentrated sulfuric acid (0.1–0.5 eq) for 8–12 hours. The crude product is isolated via neutralization with sodium bicarbonate, followed by ethyl acetate extraction and rotary evaporation.

Optimization Insights:

  • Catalyst Loading: Sulfuric acid at 0.3 eq maximizes yield (88–92%) while minimizing side reactions.
  • Solvent-Free Systems: Eliminating solvents reduces post-reaction purification steps, achieving 85% yield at 110°C.
  • Microwave Assistance: Reducing reaction time to 1–2 hours with comparable yields (82–86%).
General Procedure:  
1. Combine 4-hydroxy-3-methylbenzoic acid (10.0 g, 60.2 mmol), ethanol (50 mL), and H₂SO₄ (1.8 mL).  
2. Reflux at 80°C for 10 hours.  
3. Cool, neutralize with NaHCO₃, extract with EtOAc (3 × 50 mL).  
4. Dry over Na₂SO₄, concentrate, and recrystallize from hexane/EtOAc.

Alkylation-Esterification Sequential Approach

For substrates requiring regioselective modification, alkylation prior to esterification proves effective. This method involves protecting the phenolic hydroxyl group to prevent undesired side reactions. For example, benzylation using benzyl bromide and potassium carbonate in DMF facilitates subsequent esterification.

Key Steps:

  • Protection: 4-Hydroxy-3-methylbenzoic acid is treated with benzyl bromide (1.2 eq) and K₂CO₃ (2.5 eq) in DMF at 70°C for 6 hours.
  • Esterification: The protected intermediate undergoes Fischer esterification with ethanol and H₂SO₄.
  • Deprotection: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding the target compound.

Performance Metrics:

  • Overall Yield: 65–72% (three-step sequence).
  • Purity: >98% after recrystallization.

Acid Chloride-Mediated Esterification

For acid-sensitive substrates, converting 4-hydroxy-3-methylbenzoic acid to its acid chloride prior to esterification enhances reactivity. Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ are preferred chlorinating agents.

Procedure:

  • Chlorination: React 4-hydroxy-3-methylbenzoic acid with SOCl₂ (2.0 eq) at 60°C for 3 hours.
  • Quenching: Remove excess SOCl₂ under vacuum.
  • Esterification: Add ethanol (2.0 eq) and triethylamine (1.5 eq) at 0°C, stir for 2 hours.

Advantages:

  • Rapid reaction (<5 hours total).
  • High yield (89–91%) with minimal byproducts.

Enzymatic Esterification: Green Chemistry Applications

Lipase-catalyzed esterification offers an eco-friendly alternative, particularly with immobilized enzymes like Candida antarctica Lipase B (CAL-B). This method operates under mild conditions (30–40°C, solvent-free) and achieves 70–78% yield.

Conditions:

  • Enzyme Loading: 10 wt% relative to acid.
  • Ethanol:Acid Molar Ratio: 3:1.
  • Reaction Time: 24–48 hours.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and waste reduction. Continuous-flow reactors enable kilogram-scale production with the following advantages:

  • Throughput: 500 g/hour using tubular reactors.
  • Solvent Recycling: >90% ethanol recovery via distillation.
  • Catalyst Reuse: Sulfated zirconia catalysts maintain activity over 10 cycles.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Catalyst Scalability
Fischer Esterification 80–92 8–12 H₂SO₄ High
Acid Chloride Route 89–91 3–5 SOCl₂, Et₃N Moderate
Enzymatic 70–78 24–48 CAL-B Lipase Low
Alkylation-Esterification 65–72 18–24 K₂CO₃, H₂SO₄ Moderate

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